6-Gingerol

描述

姜酚是一种存在于新鲜生姜(Zingiber officinale)中的酚类植物化学物质。它赋予生姜辛辣的味道,通常以黄色油的形式存在于生姜根茎中,但也可能形成低熔点晶体固体。 姜酚以其多种药用特性而闻名,包括抗炎、抗氧化和抗癌活性 .

准备方法

合成路线和反应条件: 姜酚可以通过多种方法合成。一种常见的合成路线包括香草醛与丙酮的醛醇缩合,然后进行氢化,最后氧化。反应条件通常包括使用氢氧化钠等碱用于醛醇缩合,以及使用钯碳等催化剂用于氢化步骤。

工业生产方法: 姜酚的工业生产通常涉及从生姜根茎中提取。提取过程可以使用各种溶剂和技术进行优化。 例如,高压提取方法已被证明比传统方法产生更高的姜酚浓度 。提取的姜酚随后使用色谱技术进行纯化,以获得高纯度的产品。

化学反应分析

Dehydration to 6-Shogaol

6-Gingerol readily undergoes dehydration under thermal or drying conditions to form 6-shogaol , an α,β-unsaturated ketone. This reaction is mediated by the elimination of a hydroxyl group and a β-hydrogen atom, resulting in a conjugated double bond system .

Reaction Mechanism:

Key Findings :

- Mild heating (60–100°C) or drying accelerates shogaol formation .

- 6-Shogaol exhibits twice the pungency of this compound and enhanced anticancer activity .

Hydrogenation and Reduction

This compound undergoes hydrogenation to form 6-paradol (a saturated ketone) and gingerdiols (reduced derivatives).

Experimental Conditions:

Products :

| Reaction Type | Product | Structure | Bioactivity |

|---|---|---|---|

| Ketone Reduction | 6-Paradol | Saturated side chain | Antiplatelet activity (IC = 5.2 µM) |

| Full Reduction | Gingerdiols | Diol derivatives | Antioxidant properties |

Oxidative Metabolism

This compound is metabolized via cytochrome P450 (CYP) enzymes, producing oxidized derivatives:

Major Pathways :

- Carbon Chain Oxidation : Forms mono-oxidized metabolites (e.g., M 6G-1).

- Benzene Ring Oxidation : Generates hydroxylated products (e.g., M 6G-2).

- Demethylation : Removes the methoxy group, yielding catechol derivatives.

Kinetic Parameters in Human Liver Microsomes (HLM) :

| Metabolite | V (pmol/min/mg) | K (µM) | CL (µL/min/mg) |

|---|---|---|---|

| M 6G-1 (Carbon oxidation) | 432.82 | 307.2 | 1.41 |

| M 6G-2 (Benzene oxidation) | 275.64 | 198.5 | 1.39 |

Conjugation Reactions

This compound undergoes phase II metabolism via glucuronidation and sulfation, enhancing its water solubility for excretion .

Key Conjugates:

- This compound glucuronide : Dominant metabolite in human plasma.

- This compound sulfate : Detected at higher doses (≥1.0 g).

Pharmacokinetic Data (2.0 g Dose) :

| Conjugate | C (µg/mL) | AUC (µg·hr/mL) | t (hr) |

|---|---|---|---|

| Glucuronide | 0.85 ± 0.43 | 65.6 ± 44.4 | <2 |

| Sulfate | 0.15 ± 0.12 | 10.9 ± 13.0 | <2 |

Glycosylation

Enzymatic glycosylation modifies this compound’s bioavailability. Bacillus subtilis glycosyltransferase (BsUGT489) catalyzes the addition of glucose to form This compound glucosides .

Reaction :Impact :

Synthetic Derivatization

Chemical modifications enhance this compound’s therapeutic potential:

Notable Derivatives :

| Derivative | Modification | Bioactivity |

|---|---|---|

| 6-Shogaol | Dehydration | Anticancer (IC = 22.9 µM in TNBC) |

| Oxime Derivatives | NHOH addition | Antiplatelet (IC = 5.2 µM) |

| 6-Gingerdione | Oxidation | COX-1 inhibition (IC = 8.7 µM) |

Structure-Activity Relationship :

- Elongated alkyl chains increase hydrogenation efficiency .

- Catechol moieties enhance antioxidant and HDAC inhibitory activity .

Thermal Degradation

Prolonged heating (>100°C) induces retro-aldol condensation , fragmenting this compound into zingerone and aldehydes .

Implications :

科学研究应用

Case Study: Lung Cancer

A study involving tumor-bearing mice revealed that treatment with 6-gingerol led to a marked decrease in tumor size and an increase in autophagic activity, indicating its potential as a therapeutic agent against lung cancer .

Anti-Diabetic Effects

This compound has been linked to improved insulin sensitivity and glucose metabolism:

- Insulin Signaling Enhancement : Research indicates that this compound enhances insulin signaling pathways in diabetic mice, leading to better glucose uptake in adipocytes .

- Lipid Reduction : Animal studies have shown that this compound can reduce lipid accumulation in high-fat diet-induced obesity models .

Case Study: Type 2 Diabetes

In a controlled study, diabetic mice treated with this compound exhibited lower blood glucose levels and improved metabolic profiles compared to untreated controls .

Case Study: Airway Inflammation

In mouse models of airway allergy, treatment with ginger extract containing this compound suppressed Th1 and Th2 cell differentiation, highlighting its potential for treating allergic conditions .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.2 | Scavenging ROS |

| Curcumin | 10 | Inhibiting lipid peroxidation |

| Quercetin | 15 | Chelating metal ions |

Antiplatelet Activity

Recent studies have synthesized derivatives of this compound that exhibit enhanced antiplatelet activity compared to the parent compound. This suggests potential applications in preventing thrombotic diseases .

作用机制

姜酚通过多种机制发挥作用:

相似化合物的比较

姜酚属于一系列相关化合物的家族,包括姜辣素和姜酚素。这些化合物具有相似的结构,但它们的辛辣度和生物活性不同:

姜酚的独特性: 姜酚的独特之处在于其辛辣度和药用特性的平衡。它的辛辣度低于姜辣素,但仍然保留了重要的生物活性,使其成为各种应用的通用化合物。

类似化合物的列表:

- 姜辣素

- 姜酚素

- 姜酮

- 二氢姜酚

姜酚的多样化应用和独特特性使其成为科学研究和工业应用中备受关注的化合物。

生物活性

6-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention due to its diverse biological activities. This article provides a comprehensive review of the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by various research findings and case studies.

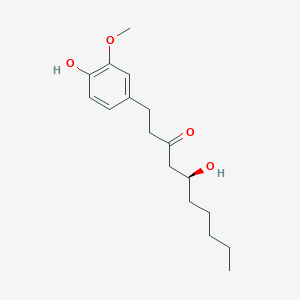

Chemical Structure and Properties

This compound is a phenolic compound characterized by its pungent flavor and numerous health benefits. Its chemical structure is shown below:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells by activating multiple signaling pathways. For instance, it has been shown to increase the expression of NAG-1 (nonsteroidal anti-inflammatory drug-activated gene) through the PKC and GSK-3β pathways, leading to enhanced apoptosis in human colon cancer cells .

- Cell Cycle Regulation : Research indicates that this compound induces cell cycle arrest at the G1 phase in hepatoma cells and G2/M phase arrest in colon cancer cells, effectively inhibiting cell proliferation .

- Inhibition of Tumor Growth : In vivo studies have shown that this compound significantly reduces tumor volume and weight in models of lung cancer (A549 cells) by suppressing USP14 expression and promoting autophagy-dependent ferroptosis .

Case Study: Lung Cancer

A study involving A549 lung cancer cells treated with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability and tumor growth. The administration of this compound resulted in increased levels of reactive oxygen species (ROS) and autophagy markers, indicating its role in tumor suppression .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators:

- Reduction of Proinflammatory Cytokines : It effectively decreases levels of TNF-α, IL-6, and ICAM1 in liver disease models, suggesting its potential as a therapeutic agent for inflammatory conditions .

- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of oxidative stress pathways. For instance, this compound has been shown to reduce oxidative stress markers in models of liver damage induced by diethyl nitrosamine (DEN) .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological activity:

- Reactive Oxygen Species Scavenging : this compound enhances the expression of antioxidant enzymes such as γ-glutamylcysteine ligase (GCL) and heme oxygenase-1 (HO-1), which help mitigate oxidative stress-induced cellular damage .

- Protection Against Genotoxicity : In studies assessing genotoxicity, this compound was found to protect against oxidative damage caused by various agents, thereby preserving cellular integrity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens:

- Bacterial Inhibition : Research indicates that this compound disrupts bacterial cell membranes and inhibits biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This disruption leads to decreased virulence factor production and enhanced susceptibility to antibiotics .

Summary Table of Biological Activities

属性

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041035 | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-14-6 | |

| Record name | [6]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。